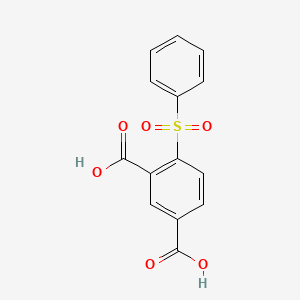
4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of benzenesulfonyl derivatives It is characterized by the presence of a benzenesulfonyl group attached to a benzene ring, which is further substituted with two carboxylic acid groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid typically involves the sulfonation of benzene derivatives followed by carboxylation. One common method includes the reaction of benzenesulfonyl chloride with benzene-1,3-dicarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are often employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit bacterial Mur ligases, which are crucial for peptidoglycan biosynthesis in bacterial cell walls. The compound binds to the active site of these enzymes, preventing the formation of essential cell wall components and thereby exerting antibacterial effects.
Comparación Con Compuestos Similares
4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid can be compared with other benzenesulfonyl derivatives and benzene dicarboxylic acids:
Benzenesulfonyl Chloride: Unlike this compound, benzenesulfonyl chloride is more reactive and primarily used as an intermediate in organic synthesis.
Benzene-1,3-dicarboxylic Acid: This compound lacks the sulfonyl group and has different reactivity and applications.
4-(Benzenesulfonyl)benzoic Acid: Similar to this compound but with only one carboxylic acid group, leading to different chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
51762-53-9 |
|---|---|
Fórmula molecular |
C14H10O6S |
Peso molecular |
306.29 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10O6S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21(19,20)10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18) |
Clave InChI |
KJBHMFAJLAXROL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)

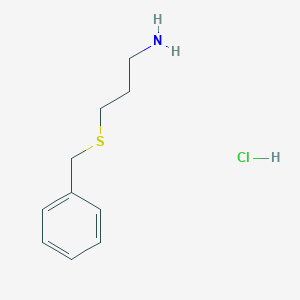
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)

![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
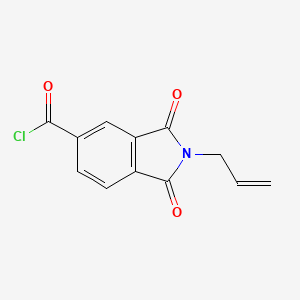
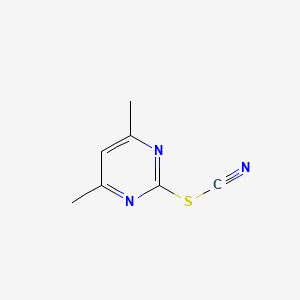
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
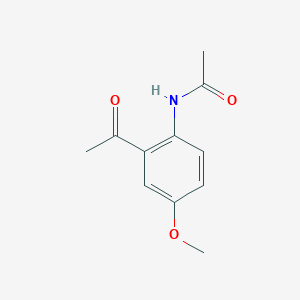
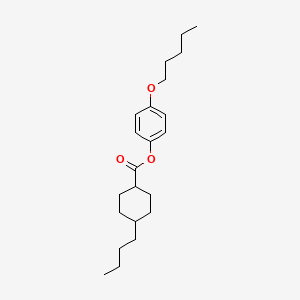
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
